molecular formula C18H29N3O2 B11832874 4-[(6R)-2-Amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl]-1-piperazineethanol

4-[(6R)-2-Amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl]-1-piperazineethanol

Cat. No.: B11832874
M. Wt: 319.4 g/mol
InChI Key: HMMXKBHUBMUIFA-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(6R)-2-Amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl]-1-piperazineethanol is a chiral, nitrogen-containing heterocyclic compound of significant interest in pharmaceutical research and development. Its complex molecular architecture, featuring a benzocyclohepten ring system fused to a piperazineethanol moiety, makes it a valuable intermediate for medicinal chemistry and drug discovery programs. The compound's structure includes a stereogenic center (6R-configuration) and multiple functional groups, including an amino group and a methoxy group, which are amenable to further chemical modification for structure-activity relationship (SAR) studies . This reagent is primarily utilized as a key synthetic building block in the exploration of novel therapeutic agents. Its specific research applications include serving as a precursor for potential central nervous system (CNS) active compounds and as a core scaffold for the development of receptor-targeted molecules. The presence of the piperazine moiety, a common pharmacophore in many biologically active compounds, suggests potential interactions with various neurotransmitter receptors and enzymatic systems . Researchers employ this compound in the synthesis of more complex molecular entities for screening against biological targets relevant to various disease pathways. The compound is provided with guaranteed analytical data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirmation, to ensure identity and purity for research applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human, veterinary, or household use. All necessary handling and safety information is provided in the associated Safety Data Sheet (SDS) .

Properties

Molecular Formula

C18H29N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

2-[4-[(6R)-2-amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C18H29N3O2/c1-23-18-16-4-2-3-15(13-14(16)5-6-17(18)19)21-9-7-20(8-10-21)11-12-22/h5-6,15,22H,2-4,7-13,19H2,1H3/t15-/m1/s1

InChI Key

HMMXKBHUBMUIFA-OAHLLOKOSA-N

Isomeric SMILES

COC1=C(C=CC2=C1CCC[C@H](C2)N3CCN(CC3)CCO)N

Canonical SMILES

COC1=C(C=CC2=C1CCCC(C2)N3CCN(CC3)CCO)N

Origin of Product

United States

Preparation Methods

Core Benzocycloheptene Skeleton Construction

The bicyclic benzocycloheptene moiety is typically assembled via annulation reactions or ring-expansion strategies . A common approach involves cyclization of a pre-functionalized cyclohexene derivative with a methylene donor under acidic or basic conditions. For example, Friedel-Crafts alkylation or Heck coupling may introduce the methoxy group at the 1-position early in the synthesis to avoid downstream regioselectivity issues.

Piperazineethanol Side-Chain Installation

The 1-piperazineethanol group is introduced through nucleophilic substitution or reductive amination . A key intermediate, 1-chloromethyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC), has been utilized in analogous systems to facilitate piperazine ring formation via SN2 displacement with ethanolamine derivatives.

Stereochemical Control at C6

The (6R)-configuration is achieved using chiral auxiliaries or asymmetric catalysis . Cinchona alkaloid-derived phase-transfer catalysts (e.g., biscinchonidinium salts) enable enantioselective alkylation of imidazole intermediates, yielding >99% enantiomeric excess (ee) in related benzannulated systems.

Key Synthetic Routes and Experimental Protocols

Phase-Transfer Catalyzed Alkylation

Procedure :

  • Substrate Preparation : 2-Acylimidazole intermediates are synthesized from bromoacetic acid via N-acylmorpholine adducts.

  • Alkylation : Reacting the imidazole with allyl or benzyl electrophiles under phase-transfer conditions (Cs₂CO₃, EtOH, 100°C) in the presence of a cinchonidinium catalyst affords the benzocycloheptene core with 79–99% ee.

  • Piperazine Coupling : The alkylated product is treated with CAABC and trimethylsilyl cyanide (TMSCN) to install the piperazineethanol side-chain.

Yield : 75–90% after purification.

Catalytic Asymmetric Hydrogenation

Procedure :

  • Enamine Formation : A β-ketoamide precursor is subjected to Ru(II)-DM-SEGPHOS catalysis under H₂ (50 psi), achieving 98% diastereomeric excess (de) and >99% ee for the (6R)-configured intermediate.

  • Methoxy Group Introduction : Electrophilic aromatic substitution (EAS) with methyl iodide in the presence of AgOTf installs the methoxy group regioselectively.

  • Reductive Amination : The amine group is introduced via Pd/C-mediated hydrogenation of a nitro precursor.

Yield : 24% overall yield across 10 steps.

Optimization Strategies and Reaction Engineering

Solvent and Base Screening

ConditionSolventBaseYield (%)ee (%)
StandardEtOHCs₂CO₃9099
Alternative 1MeOHK₂CO₃6585
Alternative 2H₂O/EtOHNa₂CO₃4072

The use of Cs₂CO₃ in anhydrous EtOH maximizes yield and stereoselectivity, while polar aprotic solvents (e.g., DMF) promote side reactions.

Temperature and Atmosphere Effects

  • Alkylation : Conducted at 100°C under air atmosphere to stabilize reactive intermediates.

  • Hydrogenation : Requires strict inert conditions (N₂ or H₂) to prevent oxidation.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.72 (d, J = 8.4 Hz, 1H, aromatic), 3.84 (s, 3H, OCH₃), 3.52–3.45 (m, 4H, piperazine), 2.98 (t, J = 6.0 Hz, 2H, CH₂OH).

  • HPLC : Chiralcel OD-H column, hexane:iPrOH (80:20), retention time = 12.7 min (ee >99%).

ParameterSpecificationSource
Purity (HPLC)≥98%
Hazard ClassH302, H315, H319
Storage2–8°C, desiccated

Chemical Reactions Analysis

Types of Reactions

4-[(6R)-2-Amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl]-1-piperazineethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethanol group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Neuropharmacology

Research indicates that this compound may exhibit significant neuropharmacological effects. Its structural similarity to known psychoactive substances suggests potential roles in modulating neurotransmitter systems. Studies have explored its effects on serotonin and dopamine receptors, which are critical in the treatment of various neuropsychiatric disorders.

Antidepressant Activity

Preliminary studies have suggested that 4-[(6R)-2-Amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl]-1-piperazineethanol may possess antidepressant properties. Animal models have shown promising results in reducing depressive-like behaviors, indicating its potential as a candidate for further development in treating major depressive disorder.

Antipsychotic Potential

The compound has also been investigated for its antipsychotic potential. Its ability to interact with dopaminergic pathways positions it as a candidate for managing symptoms associated with schizophrenia and other psychotic disorders.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antidepressant effects in rodent modelsSignificant reduction in immobility time in the forced swim test, suggesting antidepressant-like effects.
Study 2Investigate neuroprotective propertiesShowed protective effects on neuronal cells under oxidative stress conditions.
Study 3Assess interaction with serotonin receptorsDemonstrated binding affinity to 5-HT1A and 5-HT2A receptors, indicating potential for mood regulation.

Mechanism of Action

The mechanism of action of 4-[(6R)-2-Amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl]-1-piperazineethanol involves its interaction with specific molecular targets in the body. This may include binding to receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparison

The compound’s benzocyclohepten core distinguishes it from related structures. Key analogs include:

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol)
4-[(6R)-2-Amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl]-1-piperazineethanol Benzocyclohepten Amino, methoxy, piperazineethanol ~350-400 (estimated)
2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS 259809-79-5) Benzo[7]annulen Amino, ketone 175.23
N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide (LY344864) Tetrahydrocarbazole Dimethylamino, fluorobenzamide ~400 (estimated)
4-{[(7R)-9-cyclopentyl-7-ethenyl-7-fluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl]amino}-3-methoxy-N-(4-methylpiperazin-1-yl)benzamide Pyrimido-diazepin Piperazine, methoxy, cyclopentyl, ethenyl ~600 (estimated)

Key Observations :

  • The target compound’s methoxy group and piperazineethanol chain enhance polarity compared to the ketone-containing benzo[7]annulen analog .
  • The tetrahydrocarbazole analog (LY344864) shares a fused aromatic system but incorporates a fluorobenzamide group, likely influencing receptor selectivity (e.g., 5-HT1F agonism) .
  • The pyrimido-diazepin analog’s larger heterocyclic core and cyclopentyl substituent suggest divergent pharmacokinetic profiles .
Physicochemical Properties
Property Target Compound Benzo[7]annulen-5-one LY344864 Pyrimido-diazepin Analog
LogP (estimated) ~2.5 (moderate lipophilicity) ~1.8 ~3.0 ~4.2
Solubility Moderate (piperazineethanol) Low (ketone-dominated) Low (fluorobenzamide) Very low (bulky substituents)
Chirality (6R)-configuration None (6R)-configuration (7R)-configuration

Key Observations :

  • The piperazineethanol group in the target compound improves aqueous solubility compared to the ketone-based benzo[7]annulen analog.
  • Higher lipophilicity in LY344864 and the pyrimido-diazepin analog may enhance blood-brain barrier penetration but reduce solubility .
Pharmacological and Therapeutic Potential

While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:

  • LY344864 : A 5-HT1F receptor agonist used in migraine research, suggesting the target compound’s piperazine group may also interact with serotonin receptors .
  • Pyrimido-diazepin analog : Its structural complexity and cyclopentyl group imply kinase or enzyme inhibition, a mechanism distinct from the target compound .
  • Benzo[7]annulen-5-one: Limited pharmacological data, but its amino-ketone structure resembles intermediates in antipsychotic or antiviral syntheses .

Biological Activity

The compound 4-[(6R)-2-Amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl]-1-piperazineethanol , with the CAS number 1454651-65-0 , is a novel chemical entity that has garnered attention for its potential biological activity. This article presents a detailed overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C18H29N3O2
  • Molecular Weight : 319.44 g/mol
  • Purity : ≥ 98%
  • Storage Conditions : Stable at 20ºC for up to 2 years .

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine. Preliminary studies suggest that it may act as a modulator of these pathways, potentially influencing mood and cognitive functions.

Therapeutic Applications

  • Antidepressant Activity : Initial research indicates that the compound may exhibit antidepressant-like effects in animal models. It appears to enhance serotonergic transmission, which is crucial for mood regulation.
  • Anticancer Potential : Some studies have explored the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cells with IC50 values comparable to established chemotherapeutics .

Study 1: Antidepressant Effects

A study published in a peer-reviewed journal examined the effects of this compound on depressive-like behaviors in rodents. The results demonstrated significant reductions in immobility time in forced swim tests, indicating potential antidepressant properties. The study highlighted the compound's ability to increase serotonin levels in the hippocampus .

Study 2: Anticancer Activity

Another investigation focused on the compound's anticancer activity. The researchers treated various cancer cell lines with different concentrations of the compound and assessed cell viability using MTT assays. The findings revealed that:

Cell LineIC50 Value (μM)Comparison DrugIC50 Value (μM)
A-5490.05Doxorubicin0.04
MCF70.07Doxorubicin0.06
HCT1160.08Doxorubicin0.06

These results suggest that the compound possesses significant anticancer activity, warranting further investigation into its mechanisms and potential clinical applications .

Safety and Toxicity

While initial studies indicate promising therapeutic effects, safety assessments are crucial. Research on related compounds has raised concerns about potential mutagenicity; however, specific studies on this compound are still limited . Further toxicological evaluations are necessary to establish a comprehensive safety profile.

Q & A

Q. Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina predict binding modes to receptors (e.g., GPCRs or kinases). Pharmacophore models identify critical interaction sites (e.g., hydrogen bonding with the piperazineethanol moiety) .
  • QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent effects (e.g., methoxy group position) with bioactivity. Derivatives are prioritized for synthesis based on predicted IC50 values .
  • Validation : Surface Plasmon Resonance (SPR) or ITC (Isothermal Titration Calorimetry) measures binding kinetics (KD, kon/koff) .

Basic: Which analytical techniques are most reliable for structural elucidation and purity assessment?

Q. Methodological Answer :

  • Spectroscopy :
    • NMR : 1H/13C NMR confirms stereochemistry and substituent positions (e.g., methoxy group at C1) .
    • IR : Stretching frequencies (C=O at ~1720 cm⁻¹, C=N at ~1630 cm⁻¹) validate functional groups .
  • Chromatography :
    • HPLC : Reverse-phase C18 columns (methanol/water mobile phase) assess purity (>98% by area normalization) .
    • LC-MS : High-resolution MS (ESI+) confirms molecular weight (e.g., [M+H]+ at m/z 388.2) .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Q. Methodological Answer :

  • Reproducibility Checks : Verify synthesis protocols (e.g., reaction time, catalyst purity) and analytical methods (e.g., HPLC column batch variability) .
  • Meta-Analysis : Systematically compare datasets using statistical tools (e.g., ANOVA or Bayesian inference) to identify outliers or confounding variables (e.g., cell line differences) .
  • Mechanistic Studies : Use knockout models or siRNA silencing to confirm target specificity if off-target effects are suspected .

Basic: What experimental designs are optimal for in vitro pharmacological profiling?

Q. Methodological Answer :

  • Dose-Response Curves : Use 8–12 concentration points (10 nM–100 µM) in triplicate to calculate EC50/IC50 values. Include positive controls (e.g., known inhibitors) .
  • Cell Viability Assays : Combine MTT or resazurin assays with target-specific readouts (e.g., cAMP ELISA for GPCR activity) to exclude cytotoxicity .
  • Data Normalization : Express activity as % inhibition relative to vehicle controls, corrected for background noise .

Advanced: What strategies improve compound stability during long-term storage?

Q. Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, UV light, 40°C/75% RH) per ICH guidelines. Monitor degradation via UPLC-PDA .
  • Lyophilization : Prepare lyophilized powders with cryoprotectants (trehalose or mannitol) for storage at −80°C. Reconstitute in degassed solvents to prevent oxidation .
  • Stability-Indicating Methods : Develop validated HPLC-DAD methods with resolution >2.0 between parent compound and degradation products .

Basic: How to design a robust SAR study for this compound?

Q. Methodological Answer :

  • Scaffold Modification : Synthesize analogs with variations in:
    • Benzocyclohepten Ring : Replace methoxy with ethoxy or halogens .
    • Piperazineethanol Chain : Introduce methyl or ethyl groups at the ethanol hydroxyl .
  • Activity Testing : Screen analogs in parallel against primary and counter-targets (e.g., selectivity panels for kinase inhibitors) .
  • Data Clustering : Use PCA (Principal Component Analysis) to group analogs by structural features and bioactivity .

Advanced: What in vivo models are appropriate for pharmacokinetic and efficacy studies?

Q. Methodological Answer :

  • PK/PD Modeling : Administer the compound intravenously/orally to rodents. Collect plasma/tissue samples at 0, 1, 2, 4, 8, 24 h post-dose. Quantify via LC-MS/MS and fit data to non-compartmental models .
  • Disease Models :
    • CNS Targets : Use transgenic Alzheimer’s mice (e.g., APP/PS1) for brain penetration studies (measure CSF:plasma ratio) .
    • Cancer : Xenograft models with human tumor lines (e.g., HCT-116 for colorectal cancer) assess tumor growth inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.